molecular formula C12H10N2O2 B2627418 3-[(Pyridin-4-yl)amino]benzoic acid CAS No. 89990-32-9

3-[(Pyridin-4-yl)amino]benzoic acid

Cat. No. B2627418
CAS RN: 89990-32-9
M. Wt: 214.224
InChI Key: XZGYYDNYYBXBMG-UHFFFAOYSA-N
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Description

“3-[(Pyridin-4-yl)amino]benzoic acid” is a phenylpyridine . It is also known as “3-Pyrid-4-ylbenzoic acid” and has a molecular formula of C12H9NO2 .


Molecular Structure Analysis

The molecular structure of “3-[(Pyridin-4-yl)amino]benzoic acid” can be represented by the InChI code: 1S/C12H10N2O2/c15-12(16)9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H,(H,15,16) . The molecular weight is 199.21 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-[(Pyridin-4-yl)amino]benzoic acid, focusing on six unique applications:

Pharmaceutical Development

3-[(Pyridin-4-yl)amino]benzoic acid is widely used in pharmaceutical research due to its potential therapeutic properties. It serves as a building block for synthesizing various drug candidates, particularly those targeting specific enzymes or receptors. Its structure allows for modifications that can enhance drug efficacy and selectivity .

Cancer Research

This compound has shown promise in cancer research, particularly in the development of anti-cancer agents. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a valuable candidate for designing new chemotherapeutic drugs. Researchers are exploring its potential to target specific cancer types with minimal side effects .

Neurodegenerative Disease Studies

In the field of neurodegenerative diseases, 3-[(Pyridin-4-yl)amino]benzoic acid is being investigated for its role in inhibiting enzymes like acetylcholinesterase. This inhibition is crucial for developing treatments for diseases such as Alzheimer’s, where enzyme regulation can help manage symptoms and slow disease progression .

Organic Synthesis

The compound is also significant in organic synthesis, serving as a precursor for various chemical reactions. Its unique structure allows it to participate in diverse synthetic pathways, making it a versatile reagent in the creation of complex organic molecules. This application is particularly important in the development of new materials and chemicals .

Catalysis Research

In catalysis, 3-[(Pyridin-4-yl)amino]benzoic acid is used as a ligand in the formation of metal complexes. These complexes can act as catalysts in various chemical reactions, including hydrogenation and oxidation processes. This application is crucial for developing more efficient and sustainable catalytic systems .

Material Science

The compound’s properties make it useful in material science, particularly in the development of new polymers and nanomaterials. Its ability to form stable complexes with metals and other compounds allows researchers to create materials with unique properties, such as enhanced conductivity or improved mechanical strength .

properties

IUPAC Name

3-(pyridin-4-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGYYDNYYBXBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Pyridin-4-yl)amino]benzoic acid

Synthesis routes and methods I

Procedure details

3-(4-Pyridinylamino)benzoic acid was prepared from 41.1 g of m-aminobenzoic acid and 34.0 g of 4-chloropyridine in 110 ml of acetic acid, heated at reflux for 6 hours. With a work-up procedure similar to that of Example 33, there was obtained 48.5 g of product, m.p. 172°-180° C.
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34 g
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110 mL
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Synthesis routes and methods II

Procedure details

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